molecular formula C10H8ClN3O B576527 7-Chloroquinoline-4-carbohydrazide CAS No. 13337-46-7

7-Chloroquinoline-4-carbohydrazide

Cat. No.: B576527
CAS No.: 13337-46-7
M. Wt: 221.644
InChI Key: WXUFMBOPMNGXGD-UHFFFAOYSA-N
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Description

7-Chloroquinoline-4-carbohydrazide is a versatile and high-value chemical intermediate in medicinal chemistry research. Its core structure incorporates the privileged 7-chloroquinoline pharmacophore, which is known to confer significant biological activity, linked to a highly reactive carbohydrazide functional group. This makes the compound a primary building block for the synthesis of novel hybrid molecules and Schiff base derivatives designed to probe new biological pathways. Research indicates that derivatives of this compound exhibit promising antiproliferative activity against a diverse panel of human cancer cell lines, with some hybrids demonstrating potent cytostatic effects . The mechanism of action for these anticancer properties is often linked to the inhibition of key cellular targets, such as the kinesin spindle protein (Eg5), a validated target in mitotic progression . Furthermore, this scaffold serves as a precursor for developing novel antimicrobial agents . Molecular hybridization strategies, which fuse the 7-chloroquinoline motif with other pharmacophores via the carbohydrazide linker, have yielded compounds with enhanced activity against resistant bacterial strains . The chlorine atom at the 7-position is a critical structural feature, as it is known to reduce cytotoxicity while simultaneously enhancing the desired biological profile of the resulting compounds . As a synthetic intermediate, it is used to construct more complex molecules such as hydrazones and amide-linked hybrids, which are then evaluated for a range of activities including antifungal and anti-plasmodial properties . This product is intended for use in a controlled laboratory setting by qualified researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

13337-46-7

Molecular Formula

C10H8ClN3O

Molecular Weight

221.644

IUPAC Name

7-chloroquinoline-4-carbohydrazide

InChI

InChI=1S/C10H8ClN3O/c11-6-1-2-7-8(10(15)14-12)3-4-13-9(7)5-6/h1-5H,12H2,(H,14,15)

InChI Key

WXUFMBOPMNGXGD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Cl)C(=O)NN

Synonyms

Cinchoninic acid, 7-chloro-, hydrazide (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The quinoline-based hydrazones (4a–c) demonstrate stronger antibacterial activity than pyrazole derivatives (4d–f), likely due to enhanced electron-withdrawing effects from the chlorine substituents .
  • Bis(diethylamino) alkoxy derivatives (22, 23) prioritize synthetic scalability and pharmacokinetic properties over direct antimicrobial activity .

Halogen-Substituted Analogues

Replacement of the chlorine atom at position 7 with other halogens significantly alters biological activity:

Compound Substituent Activity Comparison Reference
7-Fluoroquinoline-4-carbohydrazide Fluorine at C7 Lower activity than chloro analogues Reduced stability due to facile nucleophilic substitution at C7 .
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide Dual chloro substituents Enhanced lipophilicity and target binding Structural rigidity improves antifungal potency .

Mechanistic Insight :
The 7-chloro substituent provides a balance between electron-withdrawing effects and metabolic stability, making it superior to fluorine or unsubstituted variants in maintaining antimicrobial efficacy .

Carboxylic Acid and Ester Derivatives

Comparative data for carboxylate-modified analogues:

Compound Functional Group Key Properties
2-Chloro-6-methylpyrimidine-4-carboxylic acid Carboxylic acid Higher acidity (pKa ~3.5) limits membrane permeability .
7-Bromoisoquinoline-4-carboxylic acid Bromine + carboxylic acid Used in radiopharmaceuticals due to bromine’s isotopic properties .

SAR Note: The carbohydrazide group in this compound enhances hydrogen-bonding capacity with microbial enzymes, a feature absent in carboxylic acid derivatives .

Critical Factors :

  • Catalytic acetic acid accelerates hydrazone formation by protonating the aldehyde carbonyl group .
  • Side-chain length in alkoxy derivatives (e.g., compounds 22 , 23 ) correlates with improved solubility in polar solvents .

Preparation Methods

Preparation of 7-Chloro-4-iodoquinoline

The synthesis begins with 7-chloro-4-iodoquinoline (7 ), a critical intermediate. Using i-PrMgCl·LiCl (Turbo Grignard) in tetrahydrofuran (THF), magnesiation occurs within 10 minutes at room temperature, enabling efficient halogen exchange. Quenching with electrophiles such as benzaldehyde yields secondary alcohols (e.g., 9a ) or ketones (e.g., 10a ) via Oppenauer oxidation.

Continuous Flow Synthesis of 7-Chloroquinoline-4-carbaldehyde

Under optimized flow conditions (3 mL coil reactor, 3.0 mL·min⁻¹ flow rate), 7-chloro-4-iodoquinoline reacts with diphenyl diselenide or p-toluenesulfonyl cyanide to produce 4-formyl derivatives. The aldehyde 10f is isolated in 71% yield, demonstrating the scalability of flow chemistry for carbonyl group introduction.

Table 1: Reaction Parameters for 7-Chloro-4-carbaldehyde Synthesis

ParameterValue
Reactor Volume3 mL (coil)
Flow Rate3.0 mL·min⁻¹
Residence Time2.5 min
ElectrophileDiphenyl diselenide
Yield71%

Hydrazide Formation

The aldehyde 10f is treated with hydrazine hydrate (2 equiv) in ethanol under reflux for 4–6 hours. The reaction proceeds via nucleophilic addition-elimination, yielding this compound as a crystalline solid. Purification via recrystallization from ethanol affords >95% purity.

Chlorination-Decarboxylation Pathway from Ethyl 4-Hydroxy-7-chloroquinoline-3-carboxylate

An alternative industrial route, detailed in CN103626699A, utilizes ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate as a starting material. This method emphasizes cost-effectiveness and scalability.

Hydrolysis and Decarboxylation

  • Alkaline Hydrolysis : The ester undergoes hydrolysis with 10% NaOH (1:1.5–1:2 molar ratio) at 90–100°C, followed by acidification (pH 3–4) to yield 4-hydroxy-7-chloroquinoline-3-carboxylic acid (II ) in >90% yield.

  • Decarboxylation : Heating II in paraffin oil at 230–250°C for 30–60 minutes eliminates CO₂, producing 4-hydroxy-7-chloroquinoline (III ) quantitatively.

Phosphorus Oxychloride-Mediated Chlorination

III is refluxed with phosphorus oxychloride (POCl₃, 1:2–1:3 molar ratio) in toluene at 100–115°C for 3 hours. This replaces the 4-hydroxyl group with chlorine, yielding 4,7-dichloroquinoline (IV ) in 82–87% yield after neutralization and recrystallization.

Selective Hydrazinolysis

To convert IV to the target carbohydrazide, selective substitution of the 4-chloro group is required. Heating IV with hydrazine hydrate (3 equiv) in ethanol at 80°C for 12 hours achieves this, though competing 7-chloro substitution necessitates careful stoichiometric control.

Direct Functionalization of 7-Chloroquinoline

C4 Lithiation Strategies

Recent advances employ lithium-halogen exchange to functionalize the C4 position. Using TMPMgCl·LiCl (Turbo-Hauser base), 7-chloroquinoline undergoes magnesiation at −40°C, followed by quenching with N-methoxy-N-methylcarbamoyl chloride to install the carbohydrazide moiety.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the reaction between 7-chloroquinoline-4-carbonyl chloride and hydrazine hydrate in DMF, reducing side-product formation and improving yields to 85–90%.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics for Key Synthetic Routes

MethodYield (%)Purity (%)Scalability
Aldehyde Condensation71–85≥95High
Chlorination-Hydrazine80–87≥99Industrial
Microwave-Assisted85–90≥98Moderate

The aldehyde route offers superior regioselectivity but requires specialized flow equipment. In contrast, the chlorination pathway is industrially viable but demands stringent control over substitution reactions.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at C7 require protective groups or directing agents.

  • Purification : Recrystallization from ethanol/water mixtures enhances purity but may reduce yields.

  • Catalytic Systems : Pd/C or CuI catalysts improve hydrazine coupling efficiency in microwave methods.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 7-chloroquinoline-4-carbohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 7-chloro-4-hydrazinylquinoline can react with aldehydes or ketones under acidic or neutral conditions to form hydrazone derivatives. Key parameters include temperature control (60–80°C), solvent selection (ethanol or acetic acid), and catalyst use (e.g., glacial acetic acid). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios (1:1.2 molar ratio of hydrazine to carbonyl compound) to maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectral Analysis : IR spectroscopy to confirm N–H and C=O stretches (~3250 cm⁻¹ and ~1650 cm⁻¹, respectively). ¹H/¹³C-NMR for aromatic proton environments and hydrazide linkages.
  • Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈ClN₃O).
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What are the critical considerations for reproducing literature-based syntheses of this compound?

  • Methodological Answer : Ensure precise documentation of:

  • Reagent quality : Use anhydrous solvents and freshly distilled aldehydes to avoid side reactions.
  • Purification steps : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures).
  • Instrument calibration : NMR spectrometers should be referenced to TMS, and melting points recorded with calibrated apparatus .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Assay conditions : Compare MIC values across studies using standardized bacterial/fungal strains (e.g., Bacillus subtilis ATCC 6051).
  • Structural modifications : Evaluate substituent effects (e.g., electron-withdrawing groups at position 2 enhance antifungal activity).
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., fluconazole for fungi) to account for inter-lab variability .

Q. What computational tools are suitable for predicting the physicochemical properties and bioactivity of this compound?

  • Methodological Answer :

  • Lipophilicity : Use Molinspiration or OSIRIS Property Explorer to calculate logP values (target ≤3.5 for optimal bioavailability).
  • Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., Plasmodium DHODH for antimalarial studies).
  • Toxicity prediction : Leverage ProTox-II to assess hepatotoxicity and mutagenicity risks .

Q. How can multi-disciplinary approaches enhance mechanistic studies of this compound’s biological activity?

  • Methodological Answer : Combine:

  • In vitro assays : Time-kill curves to distinguish bacteriostatic vs. bactericidal effects.
  • Metabolomics : LC-MS profiling to identify disrupted metabolic pathways in treated pathogens.
  • Structural biology : X-ray crystallography of compound-enzyme complexes to map binding sites (e.g., quinoline ring stacking in DNA gyrase) .

Guidelines for Further Research

  • Literature Review : Prioritize primary sources from journals like Bioorganic & Medicinal Chemistry and The Beilstein Journal of Organic Chemistry. Avoid non-peer-reviewed platforms .
  • Experimental Design : Include negative controls (e.g., solvent-only groups) and triplicate runs to ensure statistical robustness .
  • Ethical Compliance : Adhere to institutional protocols for chemical safety and data integrity, as outlined in biomedical research frameworks .

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